N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide, commonly known as PTA-618, is a small molecule compound that has been extensively studied for its potential therapeutic applications. PTA-618 is a member of the family of pyrrole-based compounds, which have been shown to possess a wide range of biological activities. In
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Fahim and Ismael (2019) explored the reactivity of acetamide derivatives, including those similar to the target compound, towards nitrogen-based nucleophiles, resulting in various synthesized compounds with good antimicrobial activity (Fahim & Ismael, 2019).
Anticancer Properties
- Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, showing inhibition of c-Src kinase and anticancer activity against various carcinoma cells (Fallah-Tafti et al., 2011).
- Antiproliferative Activity Studies : Research by Alqahtani and Bayazeed (2020) on pyridine linked thiazole derivatives demonstrated promising anticancer activity against several cancer cell lines (Alqahtani & Bayazeed, 2020).
Insecticidal Properties
- Insecticidal Assessment Against Cotton Leafworm : Fadda et al. (2017) conducted a study on heterocycles incorporating a thiadiazole moiety, which showed insecticidal properties against Spodoptera littoralis (Fadda et al., 2017).
Metabolic Stability in Drug Development
- Investigations on Phosphoinositide 3-kinase (PI3K)/mTOR Inhibitors : Stec et al. (2011) researched the metabolic stability of a potent inhibitor of PI3Kα and mTOR, suggesting modifications to improve stability, which is crucial for drug development (Stec et al., 2011).
Propriétés
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-19(13-25-10-1-2-11-25)22-16-7-5-15(6-8-16)18-14-27-20(24-18)23-17-4-3-9-21-12-17/h1-12,14H,13H2,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEBYBOWIITVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.